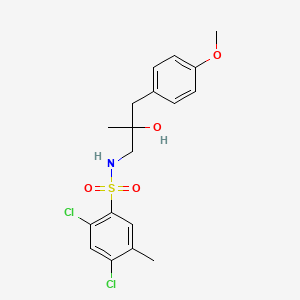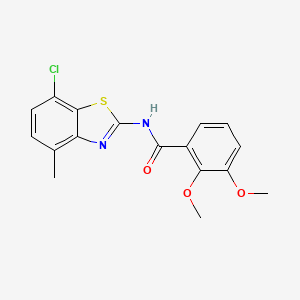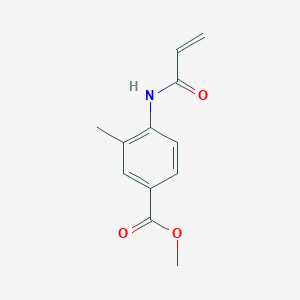
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide” is a compound that contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The thiadiazole ring is attached to a cyclohexyl group (a six-membered carbon ring) and a benzamide group (a benzene ring attached to an amide group). The benzamide group also has a methyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole, cyclohexyl, and benzamide groups. The thiadiazole ring would contribute to the compound’s polarity and could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the thiadiazole and benzamide groups. The thiadiazole ring, being a heterocycle, might be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiadiazole ring could contribute to its polarity .Applications De Recherche Scientifique
Development of Quality Control Methods
Quality control in pharmaceutical research is essential for ensuring the safety and efficacy of new medicinal substances. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide, as a derivative of 1,3,4-thiadiazole, has shown potential in various pharmacological areas. In the development of quality control methods, researchers focused on the identification, determination of impurities, and quantitative determination of this compound. This process is crucial for standardizing the substance and ensuring its quality for further preclinical studies. The methods developed include chemical reactions, spectral analysis (IR, UV, and 1H NMR spectroscopy), and thin-layer chromatography for impurity determination. These methodologies are foundational in advancing the compound towards medical application, emphasizing the importance of rigorous quality control in pharmaceutical development (Sych et al., 2018).
Antiproliferative and Antimicrobial Properties
The core structure of 1,3,4-thiadiazole has been extensively studied for its pharmacological properties. New compounds derived from this core, including N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide, have been synthesized and evaluated for their biological activities. Studies have demonstrated that certain derivatives possess significant DNA protective abilities against oxidative damage, as well as strong antimicrobial activities against various pathogens. This highlights the compound's potential in developing treatments for diseases caused by microbial infections and its role in cancer therapy, where DNA protection and cell proliferation inhibition are crucial (Gür et al., 2020).
Potential Anticonvulsant Agent
The search for effective anticonvulsant agents has led to the exploration of 1,3,4-thiadiazole derivatives, including N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide. These compounds have been designed, synthesized, and evaluated for their anticonvulsant activity, with some showing promising results. The structural features of these compounds, such as the presence of 2,5-disubstituted 1,3,4-thiadiazoles, are crucial for their pharmacological activity. This research contributes to the understanding of structure-activity relationships and the development of new antiepileptic drugs (Rajak et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-7-5-6-10-13(11)14(20)17-16-19-18-15(21-16)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMPNLIHWCRDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide](/img/structure/B2782062.png)
![1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone](/img/structure/B2782066.png)
![2-Chloro-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]acetamide](/img/structure/B2782067.png)
![2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2782068.png)


![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2782071.png)
![[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B2782072.png)
![Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2782073.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide](/img/structure/B2782076.png)


